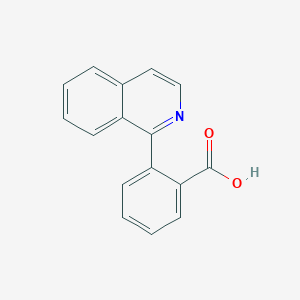

2-(Isoquinolin-1-yl)benzoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

95264-23-6 |

|---|---|

Molekularformel |

C16H11NO2 |

Molekulargewicht |

249.26 g/mol |

IUPAC-Name |

2-isoquinolin-1-ylbenzoic acid |

InChI |

InChI=1S/C16H11NO2/c18-16(19)14-8-4-3-7-13(14)15-12-6-2-1-5-11(12)9-10-17-15/h1-10H,(H,18,19) |

InChI-Schlüssel |

PYUVNXFAPVSCCQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CN=C2C3=CC=CC=C3C(=O)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 Isoquinolin 1 Yl Benzoic Acid and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods focus on the straightforward construction of the target molecule from precursors that already contain the core isoquinoline (B145761) and benzoic acid moieties or can be readily converted to them.

One approach to synthesizing derivatives related to 2-(isoquinolin-1-yl)benzoic acid involves metal-free oxidative processes. For instance, a metal-free, base-mediated, and atom-efficient oxidative dehydrogenative coupling of substituted benzyl (B1604629) alcohols with methyl azaarenes has been described to produce alkenylazaarenes. researchgate.net This type of strategy, which relies on an oxidizing agent in the presence of a base, can be conceptually extended to the synthesis of complex heterocyclic systems. researchgate.net While not a direct synthesis of this compound itself, the underlying principle of metal-free oxidative C-H functionalization is relevant. rsc.orgnih.gov For example, the synthesis of quinazolinones has been achieved through a metal-free dual amination of sp3 C-H bonds, using the sp3 carbon as a one-carbon synthon. rsc.org

Hypervalent iodine catalysis offers another avenue for metal-free oxidative cyclization. This has been demonstrated in the synthesis of benzimidazolinones from N'-aryl urea (B33335) compounds, showcasing the potential of hypervalent iodine in facilitating intramolecular C-N bond formation. mdpi.com Such methods avoid the use of transition metals, which can be advantageous in terms of cost and toxicity. nih.gov

Annulation reactions provide a powerful tool for the construction of the isoquinoline core fused or linked to a benzoic acid derivative. Transition-metal-catalyzed oxidative annulation has been effectively used to synthesize a variety of benzo-fused nitrogen and oxygen-containing heterocycles starting from benzoic acids. researchgate.netbohrium.com For instance, a rhodium-catalyzed annulation of benzoic acids with N-vinyl amides has been developed for the synthesis of isoquinolones. bohrium.com In a specific example, the reaction of benzoic acid with N-vinyl formamide (B127407) in the presence of a rhodium catalyst and additives yielded the corresponding isoquinolone. bohrium.com

Another strategy involves the [4+2] annulation of N-chlorobenzamides with vinyl acetate, catalyzed by CoCp*(III), to produce isoquinolones in a regioselective manner. bohrium.com These methods highlight the versatility of transition metal catalysis in constructing the isoquinoline skeleton from benzoic acid precursors.

Multi-Component Reaction Pathways

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to create complex molecules. This approach has been applied to the synthesis of isoquinoline and related heterocyclic systems.

MCRs offer a convergent and atom-economical route to complex structures. For instance, a three-component reaction involving benzoic acid derivatives, amides, and dimethyl sulfoxide (B87167) (DMSO) in the presence of an oxidant has been used to synthesize isoindolinones, which are structurally related to the target molecule. nih.gov Another example is the Ugi four-component reaction (Ugi-4CR), which has been employed to synthesize precursors for isoquinolin-2(1H)-yl-acetamides. rug.nlnih.govresearchgate.net In this approach, a 2-halobenzoic acid, an isocyanide, an amine (ammonia), and another component are combined to form a Ugi adduct, which can then undergo further transformations. rug.nlnih.govresearchgate.net

A notable application of this is the synthesis of isoquinolin-2(1H)-yl-acetamides and isoindolin-2-yl-acetamides from a common Ugi-4CR precursor. rug.nlnih.govresearchgate.net The reaction of a 2-iodobenzoic acid, an isocyanide, and ammonia (B1221849) generates a versatile intermediate that can be subsequently cyclized under copper catalysis with either substituted ethanones or terminal alkynes to yield the desired heterocyclic scaffolds. rug.nlnih.govresearchgate.net

Table 1: Examples of Multi-Component Reactions for Isoquinoline-Related Scaffolds

| Reaction Type | Reactants | Product Type | Catalyst/Conditions | Reference |

| Ugi-4CR/Annulation | 2-Iodobenzoic acid, Isocyanide, Ammonia, Ethanone | Isoquinolin-2(1H)-yl-acetamide | Cu(I) | rug.nlnih.govresearchgate.net |

| Ugi-4CR/Annulation | 2-Iodobenzoic acid, Isocyanide, Ammonia, Alkyne | Isoindolin-2-yl-acetamide | Cu(I) | rug.nlnih.govresearchgate.net |

| Three-Component | Benzoic acid derivative, Amide, DMSO | Isoindolinone | DDQ (oxidant) | nih.gov |

Catalyst-mediated cyclization is a key step in many synthetic routes to isoquinoline derivatives. Following a multi-component reaction, a catalyst is often employed to facilitate the final ring-closing step. For instance, copper(I) has been used to catalyze the C-C coupling and subsequent annulation of Ugi adducts derived from 2-halobenzoic acids. rug.nlnih.govresearchgate.net This intramolecular cyclization is crucial for forming the isoquinolinone or isoindolinone ring system.

Palladium catalysis is another powerful tool in this context. For example, a Pd(II)-catalyzed Stille coupling has been utilized in the synthesis of a potent CDK1 inhibitor containing a 3-(1H-benzimidazol-2-yl)-5-isoquinolin-4-ylpyrazolo[1,2-b]pyridine core. nih.gov While not a direct synthesis of this compound, this demonstrates the utility of palladium catalysis in constructing complex isoquinoline-containing molecules.

Derivatization from Related Isoquinoline-Benzoic Acid Intermediates

Once a core isoquinoline-benzoic acid scaffold is synthesized, further derivatization can be performed to access a variety of analogs. For example, 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid, which contains a related quinazolinone core, has been prepared and subsequently converted to its acid chloride by treatment with thionyl chloride. researchgate.net This activated intermediate can then react with various alcohols and phenols to produce a library of ester derivatives. researchgate.net This two-step process of creating a core structure and then modifying its functional groups is a common and effective strategy in medicinal chemistry.

Another example involves the synthesis of 2-benzamidoisoquinolin-1(2H)-one from 2-vinylbenzoic acid. The acid is first converted to a hydrazide derivative, which then undergoes further transformations to yield the final product. clockss.org This demonstrates how a benzoic acid derivative can be elaborated to incorporate the isoquinoline moiety.

Transformation of Substituted o-Isoquinolin-2-yl Benzoic Acids

The transformation of a substituted o-isoquinolin-2-yl benzoic acid would conceptually involve the formation of a carbon-carbon bond between the C1 position of the isoquinoline ring and the benzene (B151609) ring of the benzoic acid moiety, accompanied by the cleavage of the N-aryl bond. Such a transformation is not a standard named reaction and likely involves a multi-step sequence or a complex rearrangement.

One plausible, though not explicitly detailed in this exact context in the searched literature, approach could involve the generation of an isoquinolinium ylide from an N-aryl isoquinolinium salt. The ylide could then, in principle, undergo a rearrangement, possibly a Stevens or Sommelet-Hauser type rearrangement, to form a new C-C bond. However, directing this rearrangement to the specific formation of this compound would be a significant synthetic challenge, requiring careful substrate design and reaction control.

Due to the lack of direct literature precedent for a one-step transformation of a pre-formed o-isoquinolin-2-yl benzoic acid to this compound, the development of such a methodology would represent a novel area of research.

Conversion of Dihydroisoquinolinyl Benzoic Acid Derivatives

The conversion of a dihydroisoquinolinyl benzoic acid derivative to this compound necessitates an aromatization of the dihydroisoquinoline ring. The feasibility and conditions for this dehydrogenation reaction would largely depend on the specific nature of the dihydroisoquinoline core (e.g., 1,2-dihydro, 3,4-dihydro) and the substituents present.

For a 1,2-dihydroisoquinoline (B1215523) derivative, which is an enamine or enamide, oxidation to the aromatic isoquinoline is generally a facile process. A variety of oxidizing agents could be employed, including:

Metal-based reagents: Manganese dioxide (MnO₂), potassium permanganate (B83412) (KMnO₄), or palladium on carbon (Pd/C) with a hydrogen acceptor.

Non-metal-based reagents: Sulfur, selenium, or quinone-based oxidants like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

The choice of oxidant would be critical to avoid unwanted side reactions, particularly with the benzoic acid moiety. For instance, strong oxidants could potentially lead to degradation of the molecule.

In the case of a 3,4-dihydroisoquinoline (B110456) derivative, which is an imine, aromatization is also a common transformation. This can often be achieved by heating with a catalyst such as palladium on carbon. The reaction proceeds via a disproportionation mechanism or in the presence of a hydrogen acceptor.

A hypothetical reaction sequence could involve the initial construction of a 2-(1,2-dihydroisoquinolin-2-yl)benzoic acid or a 2-(3,4-dihydroisoquinolin-1-yl)benzoic acid, followed by an in-situ or subsequent aromatization step to furnish the final this compound. The specific conditions for such a sequence would need to be empirically determined.

While general principles of dihydroisoquinoline aromatization are well-established, the direct application to substrates bearing a benzoic acid group at the C1-substituent position, leading specifically to this compound, requires further investigation to establish optimal conditions and substrate scope.

Mechanistic Investigations of Reactions Involving 2 Isoquinolin 1 Yl Benzoic Acid Scaffolds

Elucidation of Synthetic Reaction Mechanisms

The transformation of 2-(isoquinolin-1-yl)benzoic acid scaffolds into more complex molecular architectures is often governed by intricate reaction mechanisms. These mechanisms dictate the reaction outcomes, including the formation of new rings and the introduction of functional groups.

Oxidative Dehydrogenation Processes and Ring Transformations

Oxidative dehydrogenation is a key process in the chemistry of nitrogen-containing heterocycles, often leading to aromatization or the formation of new cyclic systems. nih.gov In the context of scaffolds related to this compound, this process can be facilitated by various oxidants. The mechanism generally involves the removal of hydrogen atoms, leading to the formation of imine or enamine intermediates that can undergo further transformations. For instance, the oxidation of the dihydroisoquinoline moiety within the scaffold can lead to the corresponding aromatic isoquinoline (B145761) system.

Ring transformations in these systems can be initiated by the strategic placement of functional groups. For example, the presence of a nucleophilic group on the benzoic acid portion and an electrophilic center on the isoquinoline ring can lead to intramolecular cyclization, forming novel polycyclic frameworks. The precise nature of these transformations is highly dependent on the reaction conditions and the specific substitution pattern of the starting material.

Cyclization Pathways

The cyclization of this compound derivatives is a powerful strategy for the synthesis of fused heterocyclic compounds. These reactions can proceed through various pathways, often dictated by the choice of catalyst and reaction conditions.

One common pathway involves the intramolecular Friedel-Crafts-type acylation, where the carboxylic acid group, often activated as an acyl halide or mixed anhydride, reacts with the electron-rich isoquinoline ring to form a new six-membered ring. This results in the formation of isoquinolinone-fused systems.

Alternatively, radical-mediated cyclization pathways have been explored. rsc.org In these processes, a radical is generated on the isoquinoline or benzoic acid moiety, which then undergoes an intramolecular addition to an unsaturated bond, leading to the formation of a new ring. The regioselectivity of such cyclizations is a critical aspect, often controlled by the stability of the intermediate radicals.

Acid- or base-steered cascade cyclizations provide another efficient route to complex molecules from 2-acylbenzoic acids, which are structurally related to the target scaffold. nih.gov For example, in the presence of a base like sodium carbonate, a cascade process involving cyclization and nucleophilic ring-opening can furnish isobenzofuranone derivatives. nih.gov Conversely, using an acid catalyst such as p-toluenesulfonic acid can promote sequential intramolecular rearrangement, nucleophilic addition, and cyclization to yield diverse isoindolobenzoxazinones. nih.gov

Proposed Catalytic Cycles and Intermediates

Catalysis plays a pivotal role in orchestrating the selective transformation of this compound scaffolds. Both metal-based and organocatalytic systems have been employed, each with its own characteristic mechanistic cycle.

Copper-Catalyzed Reaction Mechanisms

Copper catalysts are widely used in the synthesis of isoquinoline derivatives due to their low cost and versatile reactivity. nih.gov In the context of this compound derivatives, copper-catalyzed reactions often proceed via a cascade mechanism. For instance, the synthesis of isoquinolin-1(2H)-one derivatives can be achieved through a copper-catalyzed cascade reaction of 2-halobenzamides with β-keto esters. nih.gov

A proposed catalytic cycle for a copper(I)-catalyzed annulation reaction to form isoquinolin-2(1H)-yl-acetamides involves the initial oxidative addition of the copper(I) catalyst to a C-I or C-Br bond of a 2-halobenzamide derivative. acs.org This is followed by coordination with a suitable reaction partner, such as an enolate, and subsequent reductive elimination to form a new C-C bond and regenerate the active copper(I) species. The resulting intermediate then undergoes intramolecular cyclization to afford the final product.

| Catalyst | Reactants | Product | Proposed Mechanism |

| CuCl | 2-Iodobenzamide, Acetophenone | Isoquinolin-2(1H)-yl-acetamide | Oxidative addition, coordination, reductive elimination, intramolecular cyclization |

| CuBr | 2-Iodobenzamide, Phenylethyne | Isoindolin-2-yl-acetamide | Similar to the above, leading to a different regioisomer |

Brønsted Acid-Catalyzed Pathways

Brønsted acids are effective catalysts for various transformations involving isoquinoline and benzoic acid derivatives, particularly in promoting cyclization reactions. rsc.orgnih.gov A common mechanistic theme in Brønsted acid catalysis is the protonation of a carbonyl or imine group, which enhances its electrophilicity and facilitates nucleophilic attack.

In the cyclization of substrates related to this compound, a Brønsted acid can protonate the nitrogen atom of the isoquinoline ring or the carbonyl oxygen of the benzoic acid. uiowa.edu This activation can trigger an intramolecular cyclization. For example, in the synthesis of 6(2H)-isoquinolinones from 2-alkynyl-4-hydroxybenzaldehydes and primary amines, a Brønsted acid is proposed to catalyze the initial condensation to form an imine, followed by protonation of the alkyne, which initiates an intramolecular cyclization.

A plausible mechanism for the Brønsted acid-catalyzed cyclization of an epoxide to form a cyclopentane (B165970) ring, which shares mechanistic principles, involves the initial protonation of the epoxide oxygen. youtube.com This is followed by an intramolecular attack of a nucleophile, such as a double bond, on the more substituted carbon of the protonated epoxide, leading to ring closure. youtube.com This highlights the general principle of acid catalysis in activating functional groups towards intramolecular reactions.

Reactivity and Selectivity in Functionalization Reactions

The reactivity and selectivity observed in the functionalization of this compound scaffolds are governed by the inherent electronic properties of the isoquinoline and benzoic acid rings, as well as the directing effects of the substituents. The isoquinoline ring is generally electron-deficient, particularly at the C-1 and C-3 positions, making it susceptible to nucleophilic attack. Conversely, the benzoic acid moiety can direct electrophilic substitution to the meta position relative to the carboxylic acid group.

The interplay between the two aromatic systems in the this compound scaffold can lead to complex reactivity patterns. For instance, the carboxylic acid group can act as a directing group in metal-catalyzed C-H functionalization reactions, guiding the introduction of new functional groups to the ortho position of the benzoic acid ring.

Derivatization and Chemical Functionalization Strategies for 2 Isoquinolin 1 Yl Benzoic Acid

Modifications at the Carboxylic Acid Group

The carboxylic acid moiety is a prime site for derivatization, allowing for the introduction of a wide range of functional groups through well-established reactions.

The conversion of the carboxylic acid group of 2-(isoquinolin-1-yl)benzoic acid into esters and amides is a fundamental strategy to modify its physicochemical properties.

Esterification: Standard acid-catalyzed esterification, often referred to as Fischer esterification, can be employed. This typically involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. researchgate.net The reaction is reversible, and removal of water is necessary to drive the equilibrium towards the ester product. Alternatively, using tin(II) compounds as catalysts provides an effective method for the esterification of benzoic acids with various alcohols, yielding products of high purity. google.com For instance, reacting this compound with methanol (B129727) under acidic conditions would yield methyl 2-(isoquinolin-1-yl)benzoate.

Amidation: The formation of amides from this compound can be achieved through several routes. A common laboratory method involves activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine. More direct methods that avoid the isolation of reactive intermediates are often preferred. Iridium-catalyzed C-H amidation has been developed for benzoic acids, although this typically functionalizes the aromatic C-H bonds rather than the carboxylic acid itself. nih.govibs.re.kr Direct thermal or catalyst-mediated condensation between the carboxylic acid and an amine is also a viable, though often challenging, approach. rsc.org For example, direct condensation with benzylamine, potentially catalyzed by a zirconium compound, would produce N-benzyl-2-(isoquinolin-1-yl)benzamide. rsc.org

Table 1: Representative Esterification and Amidation Reactions

| Reaction | Reactant | Catalyst/Conditions | Product |

|---|---|---|---|

| Esterification | Alcohol (R-OH) | H₂SO₄, heat | 2-(Isoquinolin-1-yl)benzoate ester |

Functionalization of the Isoquinoline (B145761) Moiety

The isoquinoline ring system is a key component of many alkaloids and pharmacologically active compounds, and its functionalization is of significant interest.

Introducing alkyl or other substituent groups onto the isoquinoline core of this compound can significantly alter its steric and electronic properties. The C-4 position of the isoquinoline ring is a known site for nucleophilic attack, particularly after activation of the nitrogen atom. A metal-free method for the C-4 alkylation of isoquinolines has been described using benzoic acid as a nucleophilic reagent and vinyl ketones as electrophiles. acs.org This approach retains the aromaticity of the isoquinoline ring.

Furthermore, photochemical methods have been developed for the C-H hydroxyalkylation of isoquinolines. nih.gov Transition-metal catalysis, particularly with ruthenium, has enabled the synthesis of highly functionalized isoquinoline derivatives through C–H activation and annulation with alkynes. acs.org These methods provide pathways to introduce α-ketone or other complex side chains onto the isoquinoline skeleton.

Table 2: C-Alkylation Strategies for the Isoquinoline Ring

| Method | Position | Reagents | Key Features |

|---|---|---|---|

| Acid-Catalyzed Alkylation | C-4 | Vinyl ketone, Benzoic acid | Metal-free, retains aromaticity. acs.org |

| Photochemical Hydroxyalkylation | Multiple | 4-Acyl-1,4-dihydropyridines, blue light | Radical-mediated, mild conditions. nih.gov |

| Ru(II)-Catalyzed Annulation | C-H activation | Alkynes, [RuCl₂(p-cymene)]₂ | Access to α-ketone isoquinolines. acs.org |

Construction of Fused and Polycyclic Systems

The rigid structure of this compound makes it an excellent precursor for the synthesis of complex, fused heterocyclic systems through intramolecular cyclization reactions.

Azabenzanthrones, such as oxoisoaporphine alkaloids, represent a class of polycyclic aromatic compounds with significant biological activity. A key synthetic strategy to access these scaffolds involves the intramolecular Friedel-Crafts acylation of this compound derivatives. researchgate.net In a reported synthesis, methyl 2-(isoquinolin-1-yl)benzoates are first prepared and then the corresponding carboxylic acids are subjected to intramolecular acylation. This cyclization is effectively promoted by strong acid catalysts like Eaton's reagent (phosphorus pentoxide in methanesulfonic acid), leading to the formation of the 1-azabenzanthrone core. The efficiency of this ring-closure step is influenced by the electronic properties of the isoquinoline ring system. researchgate.net

Complex heterocyclic frameworks like dihydroisoquinoline-naphthyridinones can be constructed using precursors structurally related to this compound. A notable synthetic route involves the reaction of 1-methyl-3,4-dihydroisoquinolines with an azlactone derived from hippuric acid and phthalic anhydride. thieme-connect.comthieme-connect.com This reaction yields intermediates of the type 2-(3-benzamido-4-oxo-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-2-yl)benzoic acids. These complex benzoic acid derivatives, which contain a related structural motif, are then cyclized by treatment with hydrazine (B178648) hydrate. This final step constructs the naphthyridinone ring, affording the target dihydroisoquinoline-naphthyridinone framework. thieme-connect.com This multi-step sequence highlights how related, but more complex, benzoic acid precursors can be used to build elaborate polycyclic systems.

Structural Characterization and Analysis of 2 Isoquinolin 1 Yl Benzoic Acid Derivatives

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of 2-(isoquinolin-1-yl)benzoic acid derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the connectivity of atoms, Infrared (IR) spectroscopy identifies characteristic functional groups, and Mass Spectrometry (MS) determines the molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C. The chemical shifts (δ), reported in parts per million (ppm), provide information about the electronic environment of each nucleus, while spin-spin coupling patterns reveal the connectivity of adjacent atoms.

For derivatives of benzoic acid, the proton of the carboxylic acid group typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, due to hydrogen bonding. docbrown.info The aromatic protons of the benzoic acid and isoquinoline (B145761) rings resonate in the region of 7-9 ppm. docbrown.inforsc.org The specific substitution pattern on the aromatic rings influences the exact chemical shifts and coupling constants, allowing for detailed structural assignment. rsc.org

Similarly, ¹³C NMR spectroscopy provides characteristic signals for the carbonyl carbon of the carboxylic acid, typically in the range of 165-175 ppm, and for the carbons of the aromatic rings. rsc.orgchemicalbook.com

Table 1: Representative ¹H and ¹³C NMR Data for Benzoic Acid and Related Structures

| Compound | ¹H NMR (Solvent) δ [ppm] | ¹³C NMR (Solvent) δ [ppm] | Reference |

|---|---|---|---|

| Benzoic acid | (CDCl₃) 11.67 (s, 1H), 8.20 (d, J = 7.2 Hz, 2H), 7.68 (t, J = 7.44 Hz, 1H), 7.55 (t, J = 7.92 Hz, 2H) | (CDCl₃) 172.60, 133.89, 130.28, 129.39, 128.55 | chemicalbook.comrsc.org |

| 2-Chlorobenzoic acid | (CDCl₃) 8.09 (d, J = 7.44 Hz, 1H), 7.50 (m, 1H), 7.40 (m, 1H), 7.31 (m, 1H) | (CDCl₃) 171.09, 134.83, 133.65, 132.54, 131.56, 128.46, 126.75 | rsc.org |

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds.

For this compound, the most characteristic absorption bands are associated with the carboxylic acid group. A very broad O-H stretching band is typically observed in the range of 3300-2500 cm⁻¹, a result of hydrogen bonding. docbrown.inforesearchgate.net The C=O (carbonyl) stretching vibration gives rise to a strong, sharp peak, usually found between 1700 and 1680 cm⁻¹ for aromatic carboxylic acids. docbrown.infospectroscopyonline.com The C-O stretching vibration of the carboxylic acid appears in the 1320-1210 cm⁻¹ region. docbrown.infospectroscopyonline.com Additionally, C-H stretching vibrations from the aromatic rings are expected around 3100-3000 cm⁻¹, and C=C and C=N stretching vibrations from the aromatic and isoquinoline rings appear in the 1625-1465 cm⁻¹ region. docbrown.info

Table 2: Characteristic IR Absorption Frequencies for Benzoic Acid

| Functional Group | Vibration | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Carboxylic Acid | O-H stretch (H-bonded) | ~3300-2500 (broad) | docbrown.inforesearchgate.net |

| Carbonyl | C=O stretch | ~1700-1680 | docbrown.infospectroscopyonline.com |

| Carboxylic Acid | C-O stretch | ~1320-1210 | docbrown.infospectroscopyonline.com |

| Aromatic Ring | C-H stretch | ~3100-3000 | docbrown.info |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight of a compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). rug.nl The fragmentation pattern observed in the mass spectrum can also offer clues about the molecule's structure. For this compound, the molecular ion peak would correspond to its molecular weight. Various analytical methods, including isotope dilution liquid chromatography-mass spectrometry (ID-LC/MS), have been developed for the accurate determination of benzoic acid and its derivatives in different matrices.

X-ray Crystallography for Solid-State Structure Determination

While specific crystallographic data for this compound is not available in the provided search results, studies on related isoquinolin-2(1H)-yl-acetamide derivatives have been conducted. researchgate.net X-ray analysis of these related compounds has been used to unambiguously elucidate their structures and regioselectivity. researchgate.net In the solid state, molecules of benzoic acid and its derivatives often form hydrogen-bonded dimers through their carboxylic acid groups. The crystal packing is influenced by various intermolecular interactions, including hydrogen bonding and π-π stacking interactions between the aromatic rings. The specific substituents on the isoquinoline and benzoic acid rings would further influence the crystal packing arrangement.

Computational Chemistry and Molecular Modeling of 2 Isoquinolin 1 Yl Benzoic Acid Systems

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule dictates its intrinsic reactivity and physical properties. Computational techniques allow for the detailed exploration of electron distribution and energy levels, offering predictions about how 2-(isoquinolin-1-yl)benzoic acid will behave in chemical reactions.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations can elucidate its structural geometry and electronic properties, providing a foundation for understanding its reactivity. nih.govnih.gov

DFT studies involve optimizing the molecular geometry to find the lowest energy conformation. From this optimized structure, various electronic descriptors can be calculated. A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and chemical reactivity. nih.govresearchgate.net

In a related isoindole derivative, DFT studies showed that the HOMO was located over the substituted aromatic ring, while the LUMO was primarily on the indole (B1671886) side, highlighting specific regions of reactivity. nih.govnih.gov For this compound, one could similarly predict that the electron-rich isoquinoline (B145761) ring system and the benzoic acid moiety would exhibit distinct electronic characteristics.

Furthermore, DFT allows for the generation of a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the nitrogen atom of the isoquinoline ring and the oxygen atoms of the carboxylic acid group, indicating sites prone to electrophilic attack or hydrogen bonding. Conversely, positive potential would be expected around the acidic hydrogen of the carboxyl group. These computational insights are invaluable for predicting how the molecule will interact with other chemical species or biological receptors. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of this compound are critical to its function, particularly its ability to bind to a biological target. Conformational analysis and molecular dynamics simulations are employed to explore the molecule's dynamic behavior.

The conformational landscape of this compound is defined by the range of possible three-dimensional shapes it can adopt, primarily through rotation around its single bonds. The most significant degree of freedom is the torsion angle of the bond connecting the isoquinoline ring to the benzoic acid ring.

For a related compound, (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester, the molecular configuration was stabilized by intramolecular hydrogen bonding, forming a specific loop structure. nih.gov In the case of this compound, MD simulations would assess the rotational barrier between the two ring systems and identify the most stable, low-energy conformations. This information is crucial for understanding how the molecule might need to adapt its shape to fit into a specific binding site. Classical MD simulations performed on benzoic acid have shown how confinement can impact collective dynamics and slow down rotational correlation times, demonstrating the sensitivity of the molecule's movement to its environment. unimi.itrsc.org

Quantitative Structure-Activity Relationship (QSAR) and Ligand Design Principles

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net These models are instrumental in rational drug design, helping to predict the activity of new molecules and optimize lead compounds. nih.gov

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more advanced correlation by considering the 3D properties of molecules. dergipark.org.trmdpi.com These studies require a set of structurally related molecules with known biological activities and a reliable alignment of their 3D structures. nih.gov

For a series of this compound derivatives, a 3D-QSAR study would begin by aligning the molecules based on a common substructure. Then, CoMFA and CoMSIA would calculate steric and electrostatic fields around each molecule. nih.gov The resulting models are often visualized as contour maps, which highlight regions where modifications to the molecular structure could enhance or diminish biological activity.

For example, a 3D-QSAR study on 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids as AKR1C3 inhibitors revealed specific structural insights from contour maps that aided in the rational design of more potent inhibitors. nih.gov Similarly, CoMFA and CoMSIA models for isoxazole (B147169) derivatives identified that hydrophobicity and electronegativity at specific positions were crucial for agonistic activity. mdpi.com For this compound derivatives, these maps could indicate, for instance, that adding a bulky group in one region (favored sterically) or an electron-withdrawing group in another (favored electrostatically) might improve potency. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, such as a protein or enzyme. researchgate.netekb.eg This method is essential for predicting the binding mode of this compound and understanding the specific intermolecular interactions that stabilize the ligand-receptor complex. nih.govnih.gov

The docking process involves placing the 3D structure of the ligand into the active site of the receptor and using a scoring function to estimate the binding affinity for different poses. Successful docking can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.govresearchgate.net

In studies of related compounds, molecular docking has been highly effective. For 2-(oxalylamino) benzoic acid analogues, docking into the PTP1B active site produced binding affinities that correlated well with experimental data. nih.gov Docking of 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids was crucial for generating the correct conformations needed for successful 3D-QSAR modeling. nih.gov For this compound, docking could predict that the carboxyl group forms hydrogen bonds with polar residues (like arginine or serine) in a binding site, while the aromatic isoquinoline and benzene (B151609) rings engage in hydrophobic or π-π stacking interactions with nonpolar residues. nih.govnih.gov These predictions provide a structural basis for the molecule's biological activity and guide the design of new analogues with improved binding. nih.gov

Structure-Activity Relationship (SAR) Derivation for Analogues

The structure-activity relationship (SAR) of this compound and its analogues is a critical area of investigation for optimizing their biological activity. While direct and extensive SAR studies on this specific scaffold are not widely published, valuable insights can be derived from research on analogous isoquinoline and benzoic acid derivatives, particularly those investigated as enzyme inhibitors in cancer therapy. The following discussion synthesizes these findings to propose a putative SAR for this compound analogues.

The Isoquinoline Moiety: The isoquinoline ring system is a common scaffold in many biologically active compounds, including various enzyme inhibitors. japsonline.comsemanticscholar.org Its aromatic and heterocyclic nature allows for a range of interactions with target proteins, including π-π stacking, hydrophobic interactions, and hydrogen bonding. The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor, a crucial interaction for binding to many enzymatic sites. japsonline.com

Substitutions on the isoquinoline ring are expected to modulate activity significantly. For instance, in related isoquinoline-containing inhibitors, the introduction of small alkyl or alkoxy groups at specific positions can enhance potency by optimizing hydrophobic interactions within the binding pocket. Conversely, bulky substituents may introduce steric hindrance, leading to a decrease in activity. The specific position of these substituents is also critical, as seen in various isoquinoline derivatives where substitution patterns dictate selectivity and potency. semanticscholar.org

The Benzoic Acid Moiety: The carboxylic acid group of the benzoic acid portion is a key feature, likely involved in crucial ionic interactions or hydrogen bonding with amino acid residues in the active site of a target enzyme. For example, in many enzyme inhibitors, a carboxylate group forms a salt bridge with a positively charged residue like arginine or lysine. The position of the carboxyl group on the phenyl ring is also vital. The ortho-disposition relative to the isoquinoline substituent in this compound creates a specific conformational arrangement that is likely important for its biological activity.

The Linkage and Relative Orientation: The direct linkage between the C1 position of the isoquinoline ring and the C2 position of the benzoic acid ring results in a constrained conformation. This rigidity can be advantageous for binding affinity by reducing the entropic penalty upon binding to a target. The relative orientation of the two ring systems is fixed, which can be a determining factor for fitting into a specific binding site.

Based on SAR studies of analogous compounds, a hypothetical SAR for this compound analogues can be proposed. The following interactive data table summarizes the potential effects of various substitutions on the biological activity of this scaffold.

Table 1: Hypothetical Structure-Activity Relationship (SAR) for Analogues of this compound

| Modification Site | Substituent | Predicted Effect on Activity | Rationale |

|---|---|---|---|

| Isoquinoline Ring (Positions 3, 4, 5, 6, 7, 8) | Small, lipophilic groups (e.g., methyl, ethyl) | Potential Increase | Enhanced hydrophobic interactions with the target's binding pocket. |

| Bulky groups (e.g., tert-butyl, phenyl) | Potential Decrease | Steric hindrance may prevent optimal binding. | |

| Electron-donating groups (e.g., methoxy, amino) | Variable | May alter the electronic properties of the isoquinoline ring, potentially improving or hindering interactions. The effect is target-dependent. | |

| Electron-withdrawing groups (e.g., nitro, cyano) | Variable | Can influence the pKa of the isoquinoline nitrogen and its hydrogen bonding capacity. The effect is target-dependent. | |

| Benzoic Acid Ring (Positions 3', 4', 5', 6') | Small, electron-donating groups | Potential Increase | May enhance the electronic character of the carboxylic acid for stronger interactions. |

| Halogens (e.g., F, Cl, Br) | Potential Increase | Can form halogen bonds and improve pharmacokinetic properties. | |

| Replacement of Carboxylic Acid | Significant Decrease | The carboxylic acid is likely a key interacting group; its replacement with non-acidic isosteres (e.g., ester, amide) would likely abolish activity. | |

| Linkage | Insertion of a flexible linker (e.g., methylene, ethylene) | Potential Decrease | Increased flexibility may lead to a higher entropic penalty upon binding, reducing affinity. |

Detailed Research Findings:

While specific SAR studies on this compound are limited, research on isoquinolinone and other isoquinoline derivatives provides valuable context. For instance, studies on substituted isoquinolin-1-ones as anticancer agents have shown that the nature and position of substituents on both the isoquinoline and the appended phenyl ring are crucial for activity. nih.gov In one study, a 3-biphenyl-N-methylisoquinolin-1-one demonstrated potent anticancer activity, highlighting the importance of specific lipophilic groups at the 3-position. nih.gov

Furthermore, research on isoquinoline derivatives as inhibitors of enzymes like Poly(ADP-ribose) polymerase (PARP) often emphasizes the importance of a hydrogen-bond-accepting nitrogen within the heterocyclic ring and an acidic or amide moiety for interaction with the nicotinamide-binding pocket of the enzyme. nih.gov Though this compound itself is not a canonical PARP inhibitor, these findings support the hypothesis that the isoquinoline nitrogen and the benzoic acid carboxylate are key pharmacophoric elements.

Applications As Chemical Intermediates and Advanced Synthetic Scaffolds

Precursors in Complex Chemical Synthesis

The strategic placement of the carboxylic acid and the isoquinoline (B145761) nitrogen atom in 2-(Isoquinolin-1-yl)benzoic acid facilitates its use as a key intermediate in the synthesis of intricate natural products and their analogues.

The isoquinoline core is a fundamental structural motif in a vast array of naturally occurring alkaloids with significant biological activities. nih.govrsc.orgnih.gov The synthesis of complex alkaloids such as menisporphine (B1212554) and oxoisoaporphine alkaloids often involves the strategic construction of the core isoquinoline ring followed by further functionalization and cyclization reactions. nih.govnih.gov While direct C-H arylation of the isoquinoline core with aryldiazonium salts under photoredox catalysis has been reported for the total synthesis of menisporphine and daurioxoisoporphine C, the use of pre-functionalized isoquinolines like this compound offers an alternative and powerful approach. nih.gov

Derivatives of this compound can be envisioned as key precursors where the carboxylic acid functionality can be transformed into other reactive groups, facilitating intramolecular cyclization reactions to form the characteristic polycyclic systems of these alkaloids. For instance, the synthesis of oxoisoaporphine alkaloids often proceeds through 1-benzoylisoquinoline intermediates which can undergo intramolecular biaryl coupling reactions. nih.gov The structure of this compound provides a direct template for accessing such intermediates.

Furthermore, the general class of protoberberine alkaloids, which are structurally related to oxoisoaporphine alkaloids, can be synthesized from N-benzyl-3,4-dihydroisoquinolinium salts, highlighting the importance of the isoquinoline scaffold in building these complex molecules. cdnsciencepub.comresearchgate.netnih.govrsc.org The versatility of the isoquinoline ring system allows for the development of various synthetic strategies to access a diverse range of alkaloid skeletons. researchgate.netcapes.gov.br

Building Blocks for Novel Heterocyclic Architectures

The reactivity of the carboxylic acid and the isoquinoline ring in this compound makes it an ideal starting material for the construction of novel and diverse heterocyclic frameworks. researchgate.netnih.govgoogle.comgoogle.com These new structures are of significant interest in medicinal chemistry and materials science due to their potential for unique biological activities and photophysical properties. ontosight.aimdpi.comnumberanalytics.com

One notable application is in the synthesis of isoindoloisoquinolinone alkaloids. The reaction of this compound derivatives can lead to the formation of these fused polycyclic systems through intramolecular amidation and subsequent cyclization reactions. These compounds possess a rigid, planar structure that is often associated with interesting pharmacological properties.

Moreover, the isoquinoline moiety can be a part of more complex systems. For example, isoquinoline derivatives can be used in multicomponent reactions to generate structurally diverse and complex molecules in a single step. nih.govacs.org The development of new synthetic methodologies, such as domino reactions and "click" chemistry, has further expanded the utility of isoquinoline-based building blocks in creating novel heterocyclic libraries. nih.gov The synthesis of protoberberine alkaloids and their derivatives also showcases the role of isoquinoline precursors in forming intricate tetracyclic ring systems. researchgate.netuni-halle.de

The following table lists some of the novel heterocyclic architectures that can be synthesized using isoquinoline-based precursors.

| Heterocyclic Architecture | Precursor Type | Synthetic Strategy |

| Menisporphine | Isoquinoline Core | Photoredox-catalyzed C-H arylation |

| Oxoisoaporphine Alkaloids | 1-Benzoylisoquinoline Intermediates | Intramolecular biaryl coupling |

| Protoberberine Alkaloids | N-Benzyl-3,4-dihydroisoquinolinium salts | Cyclization reactions |

| Isoindoloisoquinolinone Alkaloids | This compound derivatives | Intramolecular amidation and cyclization |

| Fused Polycyclic Systems | Isoquinoline derivatives | Multicomponent reactions, Domino reactions |

Research Tools in Molecular Recognition Studies and Chemical Probe Development

The inherent structural features of the isoquinoline ring system, particularly its aromatic and heterocyclic nature, make it an attractive scaffold for the design of molecules capable of molecular recognition and for the development of chemical probes. nih.govnih.gov Isoquinoline derivatives have been investigated for their ability to bind to various biological targets, including proteins and nucleic acids. nih.gov

The development of fluorescent probes based on isoquinoline and related quinoline (B57606) scaffolds has emerged as a significant area of research. nih.govnih.govrsc.orgmdpi.com These probes can be designed to exhibit changes in their fluorescence properties upon binding to specific ions or biomolecules, allowing for their detection and quantification. For example, quinoline-based fluorescent probes have been successfully developed for the selective detection of copper ions and for monitoring the polarity of protein binding sites. nih.govrsc.org The synthesis of 2-(quinolin-8-carboxamido)benzoic acid, a structurally related compound, and its evaluation as a neuroprotective agent in a Parkinson's disease model, underscores the potential of these scaffolds in developing therapeutic and diagnostic tools. nih.gov

Furthermore, the rigid framework of isoquinoline derivatives can be functionalized to create probes with high selectivity and sensitivity. The introduction of specific binding motifs or environmentally sensitive fluorophores can lead to the development of sophisticated research tools for studying biological processes at the molecular level. nih.govmdpi.com The synthesis of novel N-heterocyclic compounds containing a 1,2,3-triazole ring system via "click" chemistry demonstrates a powerful strategy for modifying isoquinoline-based scaffolds to create functional molecules. nih.gov

The following table summarizes the applications of isoquinoline-based compounds as research tools.

| Application | Compound Type | Principle of Action |

| Molecular Recognition | Isoquinoline Alkaloids | Binding to proteins and nucleic acids |

| Fluorescent Probes for Metal Ions | Quinoline-based Probes | Fluorescence changes upon ion binding |

| Probes for Protein Environments | Quinoline-based Probes | Solvatochromic fluorescence |

| Chemical Probes for Biological Studies | Functionalized Isoquinolines | Selective interaction with biological targets |

Emerging Trends and Future Research Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of complex heterocyclic compounds like 2-(isoquinolin-1-yl)benzoic acid is increasingly moving away from traditional, often harsh, methods towards more elegant and sustainable strategies. A significant area of research is the use of transition-metal-catalyzed reactions, which offer highly efficient pathways to construct the core isoquinoline (B145761) framework from simpler benzoic acid precursors. researchgate.net These methods often proceed via mechanisms like C-H bond activation and amination, streamlining the synthetic process and reducing waste. researchgate.net

Key developments in this area include:

Transition-Metal-Catalyzed Oxidative Annulation: This approach allows for the direct formation of benzo-fused nitrogen-containing heterocycles from benzoic acids, providing a more atom-economical route compared to classical multi-step syntheses. researchgate.net

Biocatalytic Approaches: The use of enzymes as catalysts is gaining traction for the asymmetric synthesis of related lactam structures, offering high yields and excellent control over the three-dimensional arrangement of atoms (stereochemistry), which is crucial for biological activity. researchgate.net

Innovative Cyclization Strategies: Researchers are continuously exploring new ways to form the critical ring structures. For instance, methods starting from readily available aliphatic amino carboxylic acids have been developed to create fused tricyclic quinoline (B57606) derivatives, showcasing the versatility of modern synthetic protocols. scispace.com

These advancements not only make the synthesis of compounds like this compound more efficient but also align with the principles of green chemistry by minimizing energy consumption and the use of hazardous reagents.

Advanced In Silico Methods for Compound Design and Reactivity Prediction

Computational chemistry has become an indispensable tool in modern chemical research, enabling the design of new molecules and the prediction of their properties before they are ever synthesized in a lab. For this compound and its derivatives, these in silico methods are crucial for rational drug design and understanding potential reactivity.

Current computational approaches include:

Molecular Docking: This technique predicts how a molecule, such as a derivative of this compound, might bind to a biological target, like a protein or enzyme. This is fundamental in designing new therapeutic agents. nih.gov For example, docking studies have been used to investigate how novel quinazolinone derivatives bind to the EGFR tyrosine kinase domain, a key target in cancer therapy. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of how a molecule and its target interact over time, offering insights into the stability and conformational changes of the complex. mdpi.com This method has been used to study the binding of tetrahydroisoquinoline-based compounds to the CD44 protein, another important cancer target. mdpi.com

Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure of a molecule, which governs its reactivity and spectroscopic properties. nih.gov These studies can validate experimental findings and predict the outcomes of chemical transformations. nih.govnih.gov

Pharmacophore Modeling: By identifying the key structural features required for biological activity, pharmacophore models guide the design of new, more potent compounds. This approach has been successfully applied to design new antagonists based on the tetrahydroisoquinoline scaffold. mdpi.com

These computational tools accelerate the discovery process by prioritizing the most promising candidates for synthesis and biological testing, saving significant time and resources.

Exploration of Novel Catalytic Transformations

The development of new catalysts is a cornerstone of modern organic synthesis, enabling reactions that were previously impossible or impractical. For the synthesis and modification of the this compound scaffold, novel catalytic transformations are expanding the accessible chemical space.

Promising areas of catalytic research include:

Copper-Catalyzed Reactions: Copper catalysts have proven effective in the synthesis of isoquinolin-2(1H)-yl-acetamides and isoindolin-2-yl-acetamides from common precursors. nih.govresearchgate.net These methods are valued for their efficiency and the ability to generate diverse molecular scaffolds.

Palladium-Catalyzed Cross-Coupling: Palladium catalysts are widely used for creating carbon-carbon and carbon-heteroatom bonds. Reactions like the Suzuki-Miyaura and Heck couplings are instrumental in modifying the core structure of isoquinolines and related heterocycles, allowing for the introduction of a wide variety of functional groups. nih.gov

Organophotocatalysis: A particularly innovative area is the use of organic molecules that can harness the energy of visible light to drive chemical reactions. Pyrrolo[2,1-a]isoquinolines (PIqs) themselves have been developed as metal-free photocatalysts, capable of promoting a range of transformations with superior redox and energy-transfer functions. researchgate.net This opens up the intriguing possibility of using the core structure of the target compound family as a catalyst for its own diversification.

These catalytic advancements provide chemists with a powerful and versatile toolkit for synthesizing and derivatizing this compound, facilitating the exploration of its structure-activity relationships.

Integration of High-Throughput Synthesis and Screening in Chemical Library Generation

To accelerate the process of drug discovery, researchers are increasingly turning to high-throughput synthesis (HTS) and screening. nih.gov This involves the rapid, often automated, parallel synthesis of large numbers of compounds, known as chemical libraries, which can then be quickly tested for biological activity. nih.govresearchgate.net

The generation of libraries based on the this compound scaffold is a key strategy for identifying new lead compounds. This approach involves:

Combinatorial Chemistry: By systematically combining different molecular building blocks, vast and diverse libraries of related compounds can be created. google.com For instance, multicomponent reactions like the Ugi reaction are highly effective for rapidly generating libraries of complex molecules with high structural diversity. nih.govresearchgate.net

Solution-Phase and Solid-Phase Synthesis: Both solution-phase and solid-phase techniques are employed to create these libraries. Solid-phase synthesis, where molecules are built on a resin support, simplifies purification, while modern solution-phase methods have also been adapted for high-throughput applications. nih.govgoogle.com

Library Design: The design of these libraries is crucial. They are often built around a "privileged scaffold," like the isoquinoline ring system, which is known to interact with various biological targets. nih.govresearchgate.net The goal is to explore the chemical space around this core structure to find compounds with optimal properties.

The integration of HTS with advanced screening technologies allows for the rapid identification of hits from these libraries, significantly shortening the timeline for discovering new therapeutic agents. vliz.be This paradigm is central to modern drug discovery and is being actively applied to scaffolds like this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Isoquinolin-1-yl)benzoic acid, and how can reaction conditions be optimized for yield and purity?

- Methodology : Synthesis typically involves condensation of isoquinoline derivatives with benzoic acid precursors. For example, analogous compounds (e.g., 3-(1,3-dioxobenzo[de]isoquinolin-2-yl)benzoic acid) are synthesized via phthalic anhydride condensation with amines, followed by functionalization . Optimize reaction conditions (temperature, solvent polarity, catalyst) using Design of Experiments (DoE) to maximize yield. Purification via recrystallization or column chromatography is critical, with characterization by NMR and LC-MS to confirm purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use - and -NMR to confirm structural integrity, focusing on aromatic protons and carboxylate signals.

- LC-MS : Employ high-resolution LC-MS (e.g., Creative Proteomics’ platform) for molecular ion detection and impurity profiling .

- X-ray Crystallography : Resolve crystal structures using tools like ORTEP-3 to confirm stereochemistry and intermolecular interactions .

Q. How should researchers handle and store this compound to maintain stability?

- Methodology : Store in airtight, light-resistant containers at -20°C to prevent degradation. For hygroscopic derivatives, use desiccants. Monitor stability via periodic HPLC analysis. Structural analogs (e.g., isoquinoline-propanoic acid derivatives) require similar handling to avoid hydrolysis or oxidation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic or electrophilic environments?

- Methodology : Perform density functional theory (DFT) calculations to map electron density and frontier molecular orbitals. Compare with analogs (e.g., pyrimidinone inhibitors) to identify reactive sites. Molecular docking can simulate interactions with enzymes like cytochrome P450 for metabolic pathway predictions .

Q. What strategies resolve contradictions in reported biological activities of isoquinoline-benzoic acid analogs?

- Methodology :

- Orthogonal Assays : Validate antimicrobial or anticancer activity using multiple assays (e.g., MIC testing, apoptosis flow cytometry).

- Dose-Response Studies : Address discrepancies by testing a wide concentration range.

- Structural Comparisons : Refer to comparative tables (e.g., benzo[de]isoquinoline derivatives vs. benzoic acid analogs) to correlate substituents with bioactivity .

Q. Which in vitro models are suitable for studying the metabolic fate of this compound?

- Methodology : Use hepatic microsomal assays (e.g., CYP450 isoforms) to identify phase I metabolites. For phase II metabolism, incubate with hepatocyte cultures and analyze conjugates via LC-MS. Reference CYP199A4 oxidation mechanisms of 4-(imidazol-1-yl)benzoic acid to guide pathway hypotheses .

Q. How does the electronic structure of this compound influence its binding to biological targets?

- Methodology : Combine X-ray crystallography (e.g., Factor XI-inhibitor complexes) with electrostatic potential maps to identify key binding motifs. For example, the carboxylate group may chelate metal ions in enzyme active sites, while the isoquinoline moiety engages in π-π stacking .

Q. What experimental designs mitigate scalability challenges in synthesizing this compound for preclinical studies?

- Methodology : Optimize solvent systems (e.g., switch from THF to ethanol for greener chemistry) and employ flow reactors for continuous processing. Monitor intermediates via in-line FTIR. Scale-up protocols for analogs (e.g., multi-step benzoic acid derivatives) suggest pilot-scale trials with rigorous QC checkpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.